2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride

Drug Discovery In Vitro Assay Analytical Chemistry

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride (CAS 1955515-70-4) is a benzimidazole derivative with the molecular formula C14H15Cl2N3 and a molecular weight of 296.2 g/mol. The compound features a 1-phenyl substituent and a 2-aminomethyl group, presented as a dihydrochloride salt for enhanced aqueous solubility.

Molecular Formula C14H15Cl2N3
Molecular Weight 296.2 g/mol
CAS No. 1955515-70-4
Cat. No. B1382972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride
CAS1955515-70-4
Molecular FormulaC14H15Cl2N3
Molecular Weight296.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN.Cl.Cl
InChIInChI=1S/C14H13N3.2ClH/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;;/h1-9H,10,15H2;2*1H
InChIKeyKICVJCCSRKERIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminomethyl-1-phenyl-1H-benzoimidazole Dihydrochloride: Structural and Procurement-Relevant Properties


2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride (CAS 1955515-70-4) is a benzimidazole derivative with the molecular formula C14H15Cl2N3 and a molecular weight of 296.2 g/mol. The compound features a 1-phenyl substituent and a 2-aminomethyl group, presented as a dihydrochloride salt for enhanced aqueous solubility . It is classified under this scaffold due to its role as a synthetic building block for enzyme inhibitor programs, including dopamine-beta-hydroxylase (DBH) and beta-secretase 1 (BACE1) inhibitor development .

Why Direct Substitution of 2-Aminomethyl-1-phenyl-1H-benzoimidazole Dihydrochloride is Scientifically Unsound


The 1-phenyl substituent and the dihydrochloride salt form of this compound create a unique physicochemical profile that distinguishes it from close benzimidazole analogs. Substituting the 1-phenyl-2-aminomethyl benzimidazole core with a 1-benzyl variant or the des-phenyl 2-aminomethylbenzimidazole changes both the calculated lipophilicity (e.g., a logP of 2.34 for the target compound ) and the molecular geometry, which are critical parameters in target binding and pharmacokinetic studies. For instance, the DBH inhibitor patent series explicitly demonstrates that even minor changes to the 1-substituent (e.g., from phenyl to 3,4-dichlorobenzyl) significantly alter in vivo dopamine/norepinephrine ratios and antihypertensive potency . Therefore, data generated with a generic “2-aminomethylbenzimidazole” cannot be assumed to be transferable to this specific 1-phenyl derivative.

Quantitative Comparative Evidence for 2-Aminomethyl-1-phenyl-1H-benzoimidazole Dihydrochloride


Enhanced Aqueous Solubility Through Dihydrochloride Salt Formation vs Free Base

The target compound is supplied as a dihydrochloride salt, which confers a significant advantage in aqueous solubility over the free base (CAS 885270-93-9). The free base of 2-aminomethyl-1-phenyl-1H-benzoimidazole is a lipophilic amine with an expected low intrinsic water solubility. While precise solubility values for this specific pair were not located in the primary literature, the general principle of dihydrochloride salt formation for aminomethyl-substituted heterocycles is well-established to increase polarity and hydrogen-bond donors, directly improving dissolution rates in aqueous assay media . The measured logP of 2.34 for the dihydrochloride salt reflects its balanced hydrophilicity/lipophilicity profile .

Drug Discovery In Vitro Assay Analytical Chemistry

Distinct Lipophilicity Profile Relative to Des-Phenyl and 1-Benzyl Analogs

The experimental logP of 2.34 for the target compound represents a moderate lipophilicity that is distinct from its closest analogs. The removal of the 1-phenyl group in 2-aminomethylbenzimidazole dihydrochloride (CAS 5993-91-9) results in a significantly lower logP (estimated <1.0 due to the loss of the aromatic ring and lower molecular weight of 220.1 g/mol ). Conversely, 1-benzyl analogs introduce an extra methylene spacer, increasing flexibility and altering the spatial orientation of the aromatic ring .

Medicinal Chemistry Physicochemical Properties Drug Design

High Fraction of sp3 Carbon (Fsp3) Indicates a Planar, Aromatic Scaffold Suited for Target Binding

The Fsp3 value of 0.0714 for the target compound indicates that over 92% of carbon atoms are sp2-hybridized, reflecting a highly planar and aromatic structure. This is a typical feature of kinase and enzyme inhibitor scaffolds where aromatic stacking interactions with protein active sites are crucial . In contrast, the 2-amino-1-phenyl benzimidazole scaffold (with an amino group instead of aminomethyl) would have a slightly higher Fsp3, potentially altering binding mode and selectivity .

Medicinal Chemistry Structural Biology Physicochemical Properties

Defined Purity Specifications Enable Reproducible Inhibitor Screening

The target compound is commercially available with a minimum purity of 98% (by HPLC) from Fluorochem and 95% from AKSci . This contrasts with many 2-aminomethylbenzimidazole derivatives offered by other suppliers at unspecified or lower purity (often <95%). For example, the closely related 1-benzyl-2-aminomethylimidazole dihydrochloride is commonly listed at 95% purity . Higher purity directly reduces the risk of off-target effects in enzyme inhibition assays caused by trace impurities.

Assay Development Procurement Quality Control

Inclusion in DBH Inhibitor Patent Scope Suggests Class-Level Activity

US Patent 4,857,540 defines a class of 1-substituted-2-aminomethylbenzimidazole compounds that potently inhibit dopamine-beta-hydroxylase (DBH) . The target compound, with its 1-phenyl substitution (n=0 in the patent's claims), falls directly within the claimed structural scope. While specific IC50 data for this exact compound were not disclosed in the patent, structurally analogous compounds such as 1-[3,4-dichlorobenzyl]-2-aminomethylbenzimidazole dihydrochloride were highlighted as preferred inhibitors . This class-level evidence supports the potential for the target compound to exhibit DBH inhibitory activity, with the 1-phenyl group offering a distinct steric and electronic profile for SAR exploration.

Cardiovascular Research Enzyme Inhibition Patent Analysis

Solid-Phase Synthetic Route Provides Access to Diverse Analogs for SAR Studies

A solid-phase synthesis route for 1-phenyl-2-aminomethyl-benzimidazoles has been developed, allowing for the efficient generation of libraries with variations on the phenyl ring . This methodology provides the target compound in good yield and purity, and importantly, enables the parallel synthesis of analogs where substituents on the 1-phenyl ring are systematically varied. This is a practical advantage over traditional solution-phase syntheses, which are often labor-intensive for analog generation .

Synthetic Chemistry Combinatorial Chemistry Medicinal Chemistry

Key Application Scenarios for 2-Aminomethyl-1-phenyl-1H-benzoimidazole Dihydrochloride


Development of Dopamine-Beta-Hydroxylase (DBH) Inhibitors for Cardiovascular Studies

The compound falls within the structural scope of patented DBH inhibitors , making it a logical candidate for structure-activity relationship (SAR) studies. The 1-phenyl group provides a rigid, aromatic anchor that differentiates its binding mode from the more flexible 1-benzyl analogs. Researchers can use the solid-phase synthetic route to generate analogs with varying substituents on the phenyl ring to probe the active site of DBH.

Building Block for BACE1 Inhibitor Libraries in Alzheimer's Disease Research

The benzimidazole core is a known scaffold for BACE1 inhibition, with related 2-amino-1-phenyl benzimidazole derivatives achieving IC50 values of 0.45 µM . The target compound retains the 1-phenyl benzimidazole core but introduces an aminomethyl handle, offering an alternative vector for further derivatization. This makes it suitable for generating focused libraries aimed at improving the potency and selectivity over the 2-amino series.

Physicochemical Standard for LogP and Fsp3 Assessment in Benzimidazole Lead Optimization

With a precisely measured logP of 2.34 and an Fsp3 of 0.0714 , this compound serves as a reference standard for benchmarking the physicochemical properties of newly synthesized benzimidazole derivatives. Its high aromatic character makes it an ideal control for evaluating how structural modifications impact lipophilicity and molecular flatness, parameters critical to CNS drug design .

High-Purity Starting Material for Fragment-Based Drug Discovery (FBDD)

The compound's availability at 98% purity and its moderate molecular weight (296.2 Da) align well with FBDD requirements. Its structural simplicity, combined with a defined logP, allows it to serve as a high-quality fragment for screening against a panel of protein targets, ensuring that any observed binding is attributable to the intended molecule and not an impurity .

Quote Request

Request a Quote for 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.